1-(4-Nitrophenyl)-1h-tetrazole

Nucleophilic Aromatic Substitution Heterocyclic Chemistry Reaction Mechanism

1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7) is the definitive N1-aryl tetrazole for synthetic routes requiring regiochemical precision. The 4-nitrophenyl substituent enforces exclusive C5 functionalization for clean 1,5-disubstituted tetrazole synthesis—a capability the 2-substituted regioisomer cannot replicate. With a predicted pKa of ~1.89, it delivers strong acidity without mineral acids, ideal for pH-sensitive polymer systems and catalytic proton sources. In nucleophilic aromatic substitution, it favors tetrazole ring-opening over benzisoxazole annulation, enabling divergent pathways unavailable with triazole analogs. Procurement of this specific regioisomer ensures reproducible yields, minimal byproduct formation, and simplified purification.

Molecular Formula C7H5N5O2
Molecular Weight 191.15 g/mol
CAS No. 14213-11-7
Cat. No. B082783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-1h-tetrazole
CAS14213-11-7
Molecular FormulaC7H5N5O2
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-]
InChIInChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H
InChIKeyNHYHTYJIILODSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7): A Differentiated N1‑Aryl Tetrazole Building Block for Research and Synthesis


1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7) is an N1-substituted aryl tetrazole derivative distinguished by its electron-withdrawing 4-nitrophenyl substituent [1]. This substitution pattern imparts a distinct electronic profile and reactivity compared to other aryl tetrazole regioisomers and analogs, making it a useful intermediate in heterocyclic chemistry and materials science applications .

Why Uncritical Substitution of 1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7) with Other Aryl Tetrazoles Is Scientifically Unsound


1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7) is not functionally interchangeable with its 2-substituted regioisomer (2-(4-nitrophenyl)-2H-tetrazole) or with analogs bearing different electronic substituents [1]. The N1‑aryl substitution pattern, combined with the strong electron‑withdrawing effect of the 4‑nitro group, dictates a unique reactivity profile that is not replicated by other tetrazoles. For instance, the N1‑aryl regioisomer exhibits a markedly different stability and reaction pathway in nucleophilic aromatic substitution and cycloaddition reactions compared to the 2‑substituted isomer or analogs lacking the nitro group . Consequently, substituting this compound with a generic aryl tetrazole risks compromising reaction yields, regioselectivity, and the successful synthesis of target molecules.

Quantitative Differentiation of 1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7) from Analogs: Evidence for Informed Procurement


Faster Tetrazole Ring Cleavage in Nucleophilic Substitution Versus Analogous Triazole and 2‑Substituted Tetrazole Systems

In the reaction of nitroarenes activated by azole rings with arylacetonitriles, 1-(4-nitrophenyl)-1H-tetrazole exhibits a unique reaction pathway compared to its 1,2,3-triazole analog and the 2‑substituted tetrazole regioisomer. Specifically, under identical reaction conditions (excess alkali in alcoholic medium), the tetrazole ring in 1-(4-nitrophenyl)-1H-tetrazole undergoes cleavage faster than the formation of the σH-adduct, precluding the expected annulation to 2,1-benzisoxazoles . In contrast, the analogous 1-(4-nitrophenyl)-1H-1,2,3-triazole and 2-(4-nitrophenyl)-2H-tetrazole undergo smooth annulation via σH-adduct formation to yield the corresponding 2,1-benzisoxazole derivatives .

Nucleophilic Aromatic Substitution Heterocyclic Chemistry Reaction Mechanism

Enhanced Acidity (pKa) of 1-(4-Nitrophenyl)-1H-tetrazole Relative to Unsubstituted 1H-Tetrazole

The predicted pKa of 1-(4-nitrophenyl)-1H-tetrazole is 1.89 ± 0.10 [1]. This value is significantly lower than the pKa of unsubstituted 1H-tetrazole, which is reported as 4.89–4.90 [2]. The increased acidity is a direct consequence of the electron-withdrawing 4-nitrophenyl substituent, which stabilizes the conjugate base via resonance and inductive effects.

Physical Organic Chemistry Acid-Base Equilibria Structure-Activity Relationships

Regioselective Synthesis Enabled by N1‑Substitution Pattern of 1-(4-Nitrophenyl)-1H-tetrazole

The N1‑substitution pattern of 1-(4-nitrophenyl)-1H-tetrazole confers high regioselectivity in its reactions, enabling the exclusive formation of a single product from two different starting materials in certain transformations . This contrasts with the behavior of 2‑substituted regioisomers, which can yield mixtures of products under similar conditions. The regioselectivity is attributed to the fixed orientation of the tetrazole ring and the electronic influence of the nitro group.

Regioselective Synthesis Disubstituted Tetrazoles Organic Synthesis

Recommended Research and Industrial Application Scenarios for 1-(4-Nitrophenyl)-1H-tetrazole (CAS 14213-11-7) Based on Verified Differentiation


Synthesis of 2,1-Benzisoxazole Derivatives via Divergent Pathway Exploitation

Given the unique reactivity of 1-(4-nitrophenyl)-1H-tetrazole in nucleophilic substitution—where ring cleavage outpaces σH-adduct formation —this compound is an ideal starting material for synthetic routes that require tetrazole ring opening rather than benzisoxazole annulation. Researchers aiming to access ring-opened intermediates or alternative heterocyclic scaffolds can leverage this divergent pathway, which is not available with the 1,2,3-triazole analog or the 2‑substituted tetrazole regioisomer.

Regioselective Construction of 1,5-Disubstituted Tetrazoles

The N1‑substitution pattern of 1-(4-nitrophenyl)-1H-tetrazole provides a well-defined regiochemical handle for the synthesis of 1,5-disubstituted tetrazoles . Unlike the 2‑substituted regioisomer, this compound reliably directs substitution to the C5 position of the tetrazole ring, minimizing byproduct formation and simplifying purification. This makes it a preferred building block for medicinal chemistry programs and agrochemical discovery where 1,5-disubstituted tetrazole pharmacophores are sought.

Design of pH-Responsive Materials and Acidic Catalysts

With a predicted pKa of approximately 1.89—three orders of magnitude more acidic than unsubstituted 1H-tetrazole [1]—1-(4-nitrophenyl)-1H-tetrazole is well-suited for applications requiring strong acidic character without the use of mineral acids. It can serve as an acidic component in pH-sensitive polymers, as a proton source in catalytic cycles, or as a model compound for studying substituent effects on tetrazole acidity. Procurement of this specific compound ensures the desired acidity profile is achieved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Nitrophenyl)-1h-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.